molecular formula C18H37NO3 B7822526 N,N-Bis(2-hydroxyethyl)tetradecanamide CAS No. 68439-62-3

N,N-Bis(2-hydroxyethyl)tetradecanamide

Cat. No.: B7822526
CAS No.: 68439-62-3
M. Wt: 315.5 g/mol
InChI Key: SKDZEPBJPGSFHS-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)tetradecanamide: is a chemical compound with the molecular formula C16H33NO3 It is a derivative of tetradecanoic acid (myristic acid) and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with ethylene glycol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final amide product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)tetradecanamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl groups can be oxidized to form hydroxyethylamine derivatives.

  • Reduction: The amide group can be reduced to form the corresponding amine.

  • Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Hydroxyethylamine derivatives.

  • Reduction: Corresponding amine.

  • Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: N,N-Bis(2-hydroxyethyl)tetradecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Medicine: It may be explored for its therapeutic properties, such as its potential use in drug delivery systems or as a component in pharmaceutical formulations.

Industry: The compound can be utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)tetradecanamide exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine: A compound with similar hydroxyethyl groups but different backbone structure.

  • N,N-Bis(2-hydroxyethyl)oxamide: Another amide derivative with similar functional groups.

Uniqueness: N,N-Bis(2-hydroxyethyl)tetradecanamide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16-20)15-17-21/h20-21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEPBJPGSFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064740, DTXSID001022431
Record name N,N-Bis(2-hydroxyethyl)tetradecanamide
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Record name Amides, C14-16, N,N-bis(hydroxyethyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-23-5, 68439-62-3
Record name Myristic acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7545-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)myristamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C14-16, N,N-bis(hydroxyethyl)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N,N-bis(2-hydroxyethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)tetradecanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C14-16, N,N-bis(hydroxyethyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)myristamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTIC DIETHANOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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